![molecular formula C8H8N4O3 B5667703 1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B5667703.png)

1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

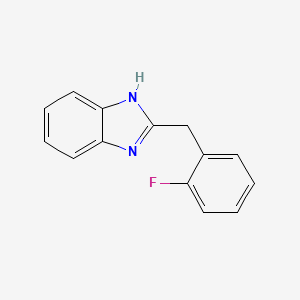

The synthesis of compounds related to 1,3-dimethyl-4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one often involves multi-step reactions, including nitration, chlorination, N-alkylation, reduction, and condensation processes. For instance, derivatives of imidazo[4,5-b]pyridin-2-one have been synthesized through nitration, which gave their nitro derivatives, followed by alkylation, reduction, and further reaction steps to produce final compounds with varied substituents (Smolyar et al., 2007) (Smolyar et al., 2007). This illustrates the complexity and versatility of the synthetic pathways utilized for such molecules.

Molecular Structure Analysis

The structural characteristics of imidazo[4,5-c]pyridin derivatives are crucial for understanding their chemical behavior and potential applications. The molecular structure analysis, including NMR spectroscopy and X-ray crystallography, provides insights into the conformation, electronic structure, and intermolecular interactions of these compounds. Studies on related compounds have shown that the imidazole and pyridine rings can exhibit significant twisting relative to each other, affecting the overall molecular geometry and reactivity (Kubicki & Wagner, 2007).

Chemical Reactions and Properties

Imidazo[4,5-c]pyridin derivatives participate in various chemical reactions, reflecting their reactivity and potential utility in synthetic chemistry. For example, their nitro derivatives have been involved in Cu(I)-catalyzed synthesis processes and iron(III)-catalyzed cascade reactions, demonstrating the compounds' versatility in forming new chemical bonds and structures (Yan et al., 2012) (Santra et al., 2013).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and thermal stability, are essential for the application and handling of these compounds. The synthesis and thermal behavior studies have shown that these compounds can exhibit specific thermal decomposition temperatures, indicating their stability under certain conditions (Cong-min, 2014).

Propiedades

IUPAC Name |

1,3-dimethyl-4-nitroimidazo[4,5-c]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-10-5-3-4-9-7(12(14)15)6(5)11(2)8(10)13/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHCAZWFYKUUEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=C2)[N+](=O)[O-])N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR*,9bR*)-2-[(5-methyl-2-furyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5667622.png)

![rel-(4aS,8aS)-2-{2-[3-(1H-imidazol-1-yl)propoxy]benzyl}octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5667627.png)

![2-methyl-5-[3-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-benzimidazole](/img/structure/B5667633.png)

![4-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5667649.png)

![2-{[ethyl(2-hydroxyethyl)amino]methyl}-6-methylquinolin-4-ol](/img/structure/B5667657.png)

![8-[(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667675.png)

![N-[2-(benzyloxy)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B5667683.png)

![ethyl 4-[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)amino]piperidine-1-carboxylate](/img/structure/B5667684.png)

![3-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5667689.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2E)-3-phenylprop-2-enoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5667697.png)

![7-(2-methoxyethyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decane](/img/structure/B5667712.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5667716.png)

![5-acetyl-1'-(4-chloro-3-fluorobenzyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5667727.png)